Regrelor disodium
Overview
Description
Preparation Methods
Regrelor disodium is synthesized from adenosine diphosphate (ADP), an endogenous chemical involved in metabolism . The synthetic route involves the addition of a lipophilic moiety like cinnamaldehyde at the C-2’ and C-3’ positions, combined with ethylurea at N-6 on the adenine base . This combination yields this compound.
Chemical Reactions Analysis
Regrelor disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Regrelor disodium has several scientific research applications, including:
Mechanism of Action
Regrelor disodium exerts its effects by acting as a reversible, competitive antagonist of the P2Y12 receptor . This receptor is involved in the adenylyl cyclase second messenger system, which plays a crucial role in platelet aggregation and blood coagulation . By blocking this receptor, this compound inhibits platelet aggregation and reduces the risk of blood clots .
Comparison with Similar Compounds
Regrelor disodium is structurally similar to adenosine monophosphate (AMP) and other P2Y12 receptor antagonists like clopidogrel and ticagrelor . it is unique in its reversible and competitive antagonism of the P2Y12 receptor . Similar compounds include:
Clopidogrel: An irreversible P2Y12 receptor antagonist used to prevent blood clots in patients with cardiovascular diseases.
Ticagrelor: A reversible P2Y12 receptor antagonist with a faster onset of action compared to clopidogrel.
Prasugrel: Another irreversible P2Y12 receptor antagonist used in acute coronary syndrome.
This compound’s uniqueness lies in its reversible antagonism and its potential for rapid onset and offset of action .
Properties
CAS No. |
676251-22-2 |
---|---|
Molecular Formula |
C22H23N6Na2O8P |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate |
InChI |
InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1 |
InChI Key |
MKQKPLQMNCXTJE-VEZQGTPESA-L |
SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |
Isomeric SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+] |
Canonical SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |
Appearance |
Solid powder |
676251-22-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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